molecular formula C5H5BrN2O B1376911 4-Bromo-6-methoxypyrimidine CAS No. 69543-97-1

4-Bromo-6-methoxypyrimidine

Cat. No. B1376911
CAS RN: 69543-97-1
M. Wt: 189.01 g/mol
InChI Key: OHIQMDUOTBJERV-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxypyrimidine is a chemical compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 . It is a pale-yellow to yellow solid or liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5BrN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 . This indicates the presence of a bromine atom at the 4th position and a methoxy group at the 6th position of the pyrimidine ring.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrimidines are known to undergo a variety of reactions. For instance, they can participate in aldol condensations, where the enol tautomer acts as a nucleophile .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow solid or liquid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antiviral Activity

4-Bromo-6-methoxypyrimidine has been utilized in the synthesis of 2,4-diamino-6-hydroxypyrimidines, which exhibit antiviral properties. Specifically, these compounds have been found to inhibit the replication of retroviruses in cell culture, demonstrating potential as antiretroviral agents (Hocková et al., 2003).

Herbicide Synthesis

This compound is also involved in the synthesis of herbicides. Methoxyl-deuterated forms of various herbicides were synthesized from this compound, indicating its role in agricultural chemical production (Yang Zheng-mi, 2014).

Organic Chemistry Studies

In organic chemistry, this compound has been utilized in studies exploring the nitration of pyridine N-oxide derivatives, revealing insights into the directive influence of the N-oxide group (H. J. Hertog et al., 2010). Additionally, it plays a role in cine-amination reactions, contributing to the understanding of reaction mechanisms in heterocyclic chemistry (Rasmussen et al., 1978).

Solubility Studies

The solubility of this compound in various organic solvents has been investigated, providing valuable data for its use in different chemical processes (Yao et al., 2017).

Fluorescence and Photochemistry

Studies on this compound have explored its luminescence properties, which can contribute to the understanding of photochemical reactions and potential applications in photobiology (Szabo & Berens, 1975).

Antimicrobial Activity

The compound has been included in the synthesis of new azo dyes derived from pyrimidine, which were tested for antimicrobial activity, suggesting its utility in developing new antimicrobial agents (Yazdanbakhsh et al., 2012).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

Pyrimidine derivatives, including 4-Bromo-6-methoxypyrimidine, hold substantial interest for organic, medicinal, and biological chemists due to their diverse chemical structures and wide range of pharmacological applications . Future research may focus on developing novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name

4-bromo-6-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIQMDUOTBJERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743657
Record name 4-Bromo-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69543-97-1
Record name 4-Bromo-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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